molecular formula C22H13ClN4O2 B14947561 2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione

2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione

Cat. No.: B14947561
M. Wt: 400.8 g/mol
InChI Key: LORBMDQOBUYYLQ-UHFFFAOYSA-N
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Description

2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a naphthalene-1,4-dione core, with an additional 4-chlorophenylamino group. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve high temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as solvent choice and temperature control, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions and enzymes, potentially inhibiting their activity. The naphthalene-1,4-dione core can undergo redox reactions, influencing cellular redox states and signaling pathways. The 4-chlorophenylamino group may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H13ClN4O2

Molecular Weight

400.8 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-3-(4-chloroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C22H13ClN4O2/c23-13-9-11-14(12-10-13)24-19-20(27-18-8-4-3-7-17(18)25-26-27)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,24H

InChI Key

LORBMDQOBUYYLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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